molecular formula C8H8BrClF3N B13555185 4-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride

4-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13555185
M. Wt: 290.51 g/mol
InChI Key: QBQLRNAHSJGIKH-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a white crystalline solid with the molecular formula C8H8BrClF3N and a molecular weight of 290.5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(trifluoromethyl)aniline followed by N-methylation and subsequent conversion to the hydrochloride salt . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and methyl iodide or dimethyl sulfate for N-methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles.

    Oxidation and Reduction Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    N-Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

Major Products

The major products formed from these reactions include various substituted anilines and their derivatives .

Scientific Research Applications

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 5-Amino-2-bromobenzotrifluoride

Uniqueness

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties . This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

4-Bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is an aromatic amine derivative notable for its unique chemical structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its biological activity and potential therapeutic applications.

The molecular formula for 4-Bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is C7H7BrClF3NC_7H_7BrClF_3N. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with various cellular targets. This property is crucial for its biological activity, as it affects how the compound interacts with enzymes and proteins within cells.

The mechanism of action for 4-Bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. Once inside the cell, the compound can modulate the activity of various enzymes and proteins, potentially leading to inhibition or alteration of their functions. The exact pathways are context-dependent, influenced by the specific biological targets involved.

Biological Activity

Research indicates that 4-Bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride exhibits several biological activities:

  • Enzyme Interactions : The compound is utilized in studies focusing on enzyme interactions and protein binding, which are essential for understanding its potential therapeutic roles.
  • Cytotoxicity : Preliminary studies suggest that derivatives of similar structures may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting cell proliferation in various cancer models .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Anti-Cancer Activity : In a study involving derivatives of trifluoromethyl-substituted anilines, compounds demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased biological potency .
  • NMDA Receptor Binding : Research on N′-(3-trifluoromethyl)phenyl derivatives indicates that modifications to the aniline structure can significantly affect binding affinity to NMDA receptors, which are implicated in neuropsychiatric disorders. The binding affinities observed suggest that similar compounds could be explored for therapeutic applications in conditions like Alzheimer's disease .

Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Target Cell LineNotes
4-Bromo-N-methyl-3-(trifluoromethyl)anilineTBDTBDPotential cytotoxicity under investigation
1,2,4-Oxadiazole Derivative (5a-b)0.48 - 5.13MCF-7, HCT-116Induced apoptosis via caspase activation
N′-(3-trifluoromethyl)phenyl DerivativeTBDVariousHigh binding affinity to NMDA receptors

Properties

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.51 g/mol

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H

InChI Key

QBQLRNAHSJGIKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Br)C(F)(F)F.Cl

Origin of Product

United States

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